5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine

Description

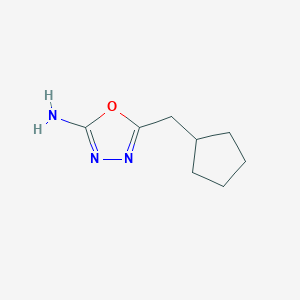

5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine (molecular formula: C₈H₁₃N₃O) is a 1,3,4-oxadiazole derivative characterized by a cyclopentylmethyl substituent at the 5-position of the oxadiazole ring.

Properties

IUPAC Name |

5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCHBJCTQQMHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602614 | |

| Record name | 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016707-50-8 | |

| Record name | 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ugi-Tetrazole/Huisgen Sequence

Another notable method utilizes a metal-free protocol involving a Ugi-tetrazole/Huisgen sequence. This approach allows for the formation of oxadiazole derivatives through a multi-component reaction:

- Reagents : Amine (such as cyclopentanemethylamine), aldehyde, and isocyanide

- Conditions : Reaction at room temperature followed by heating in an oil bath

- Yield : Approximately 45% for some derivatives.

Cyclization of Hydrazides

A more generalized method involves the cyclization of hydrazides with carboxylic acid derivatives or similar precursors. The process typically includes:

- Reagents : Hydrazide (derived from cyclopentanecarboxylic acid), carboxylic acid derivatives

- Conditions : Heating under reflux in a suitable solvent (often ethanol or DMF)

- Purification : Column chromatography post-reaction to isolate the desired product.

Alternative Synthesis via Amide Coupling

This method involves forming an amide bond followed by cyclization:

- Reagents : A suitable amine and an acid chloride or activated ester

- Conditions : Reaction in the presence of an acid-binding agent (e.g., triethylamine)

- Yield : Varies based on specific reagents used and their concentrations.

Comparison of Synthetic Methods

The following table summarizes the key aspects of each synthetic route discussed:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization with Cyanogen | Cyclopentanecarbohydrazide, cyanogen bromide | Methanol | Varies |

| Ugi-Tetrazole/Huisgen | Cyclopentanemethylamine, aldehyde, isocyanide | Room temp then heated | ~45% |

| Hydrazide Cyclization | Hydrazide from cyclopentanecarboxylic acid | Reflux in ethanol/DMF | Varies |

| Amide Coupling | Amine and acid chloride | Acid-binding agent present | Varies |

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the amine.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Synthesis

5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine serves as a crucial building block in the synthesis of more complex molecules. It can be utilized to create derivatives with enhanced biological activities or novel properties. The compound's unique structure allows for various modifications that can lead to new functional materials.

Reaction Pathways

The compound can undergo several chemical reactions, including:

- Oxidation : Converting the compound into oxadiazole oxides.

- Reduction : Transforming the oxadiazole ring into other functional groups.

- Substitution : The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

These reactions are essential for developing new compounds with targeted functionalities.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. The compound has been studied for its ability to inhibit cholinesterases, which are critical targets in treating neurodegenerative diseases like Alzheimer’s. Some derivatives have shown IC50 values ranging from 12.8 to 99.2 µM against acetylcholinesterase (AChE) .

Case Studies on Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,3,4-oxadiazole derivatives:

| Compound | Target Cancer Type | IC50 Value (µM) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | CNS cancer | 10^-5 M |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Breast cancer | 10^-5 M |

| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | Prostate cancer | 0.2757357 |

These compounds demonstrate significant cytotoxic activity against various cancer cell lines .

Pharmaceutical Applications

Potential Drug Development

The ongoing research into this compound suggests its potential as a pharmaceutical agent. The compound's ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating metabolic diseases and cancers .

Mechanism of Action

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and influence various biological pathways . Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential.

Industrial Applications

Material Development

In industrial contexts, this compound is used in developing new materials with specific properties. Its unique chemical structure allows for the creation of polymers and coatings that exhibit desirable characteristics such as increased durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Cyclopentylmethyl vs. Aromatic Substituents

- This contrasts with the non-aromatic cyclopentylmethyl group, which may prioritize steric effects over electronic interactions .

- 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine (C₁₅H₁₀N₄O₂): The fused benzoxazole system increases molecular rigidity and planarity, likely improving binding affinity to targets like kinases or receptors compared to the flexible cyclopentylmethyl group .

Cyclopentylmethyl vs. Long Alkyl Chains

Cholinesterase Inhibition

- N-Dodecyl-5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine : Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ ~ 10 µM) due to hydrophobic interactions between the long alkyl chain and the enzyme’s active site. The cyclopentylmethyl analog may show weaker activity without extended alkyl motifs .

- 5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine: Demonstrates GSK-3β inhibition via hydrogen bonding between the oxadiazole NH and Val135 carbonyl oxygen. The cyclopentylmethyl group’s lack of hydrogen-bonding donors could limit similar interactions .

Anticancer and Antimicrobial Activity

- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine: Shows potent activity against leukemia (K-562) and melanoma (MDA-MB-435) cell lines (GP values: 15–40). Aryl substituents likely enhance DNA intercalation or kinase binding, mechanisms less accessible to the aliphatic cyclopentylmethyl group .

- 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine derivatives : Display broad-spectrum antifungal and antibacterial activity, attributed to the pyrazine ring’s hydrogen-bonding capacity. The cyclopentylmethyl group’s lack of heteroatoms may reduce such interactions .

Crystallography and Hydrogen Bonding

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Substituent Type | LogP* | Key Interactions |

|---|---|---|---|---|

| 5-(Cyclopentylmethyl)-oxadiazol-2-amine | C₈H₁₃N₃O | Aliphatic (cyclic) | ~2.1 | Steric interactions |

| 5-[(4-Chlorophenyl)methyl]-oxadiazol-2-amine | C₉H₈ClN₃O | Aromatic (chlorinated) | ~3.5 | π-π stacking, hydrophobic |

| N-Dodecyl-5-(4-tert-butylphenyl)-oxadiazol-2-amine | C₂₄H₃₈N₃O | Long alkyl chain | ~6.8 | Hydrophobic binding |

*Predicted using ChemAxon.

Biological Activity

5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine is a compound that falls under the category of 1,3,4-oxadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound by examining its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. They are recognized for their broad spectrum of biological activities, including:

- Anticonvulsant

- Antidepressant

- Analgesic

- Anti-inflammatory

- Antibacterial and antifungal

The structural modifications on the oxadiazole ring significantly influence their biological properties, making them an area of interest for drug design.

Cholinesterase Inhibition

One of the notable activities of 1,3,4-oxadiazole derivatives is their ability to inhibit cholinesterases (AChE and BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer’s. Research indicates that substituents on the oxadiazole ring can enhance binding affinity and inhibitory potency. For instance, studies have shown that certain derivatives exhibit IC50 values ranging from 12.8 to 99.2 µM against AChE . The presence of bulky substituents can affect the inhibition efficacy, with some compounds demonstrating dual inhibition properties.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory potential. A study utilizing a carrageenan-induced rat paw edema model demonstrated that various oxadiazole derivatives exhibited significant anti-inflammatory effects compared to standard drugs like indomethacin. The inhibition percentages after 6 hours ranged from 51% to 70% for different compounds tested . This suggests that the compound could be a candidate for further development as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Substituent | Biological Activity | IC50 (µM) |

|---|---|---|

| Cyclopentylmethyl | Cholinesterase Inhibition | Varies by derivative |

| Aromatic groups | Enhanced binding affinity | Varies by derivative |

| Alkyl chain length | Affects potency | Optimal length identified |

The SAR indicates that modifications at the 5-position of the oxadiazole ring can lead to varied pharmacological profiles. Compounds with longer alkyl chains generally exhibit better activity due to increased hydrophobic interactions with target enzymes.

In Vivo Studies

In vivo pharmacokinetic studies have shown that some oxadiazole derivatives may have limited brain permeability. For example, testing in rats indicated that while some compounds were effective in vitro as GPR88 agonists, their effectiveness in vivo may be constrained by their ability to cross the blood-brain barrier . This highlights the importance of optimizing chemical structures for improved bioavailability.

Antitumor Activity

Preliminary studies have also suggested potential antitumor activities associated with oxadiazole derivatives. Compounds similar to this compound have been tested against various cancer cell lines with promising results . The mean IC50 values observed were indicative of significant cytotoxic effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine?

- Methodological Answer : The compound can be synthesized via cyclization of a cyclopentylmethyl-substituted thiosemicarbazide precursor using dehydrating agents like POCl₃ or H₂SO₄. For example, analogous 1,3,4-oxadiazoles are synthesized by refluxing thiosemicarbazides in acidic conditions (e.g., acetic acid/H₂SO₄) followed by purification via column chromatography . Key steps include verifying intermediate formation using TLC and characterizing the final product via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For example, similar oxadiazole derivatives (e.g., 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine) were resolved in monoclinic crystal systems (space group P21/c) with hydrogen-bonded 3D networks . Complementary techniques include FT-IR (to confirm N–H and C=N stretches) and elemental analysis (to validate C/H/N ratios within ±0.4% error).

Q. What are the baseline biological assays for evaluating its antimicrobial potential?

- Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For oxadiazole analogs, MIC values ranging from 8–64 µg/mL have been reported . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices.

Advanced Research Questions

Q. How can molecular docking optimize the design of this compound derivatives for acetylcholinesterase inhibition?

- Methodological Answer : Perform docking studies using software like AutoDock Vina with crystal structures of acetylcholinesterase (e.g., PDB ID 4EY7). Focus on the cyclopentylmethyl group’s hydrophobic interactions with the enzyme’s active site (e.g., π-alkyl bonds with Trp286). Compare binding energies with reference inhibitors like donepezil. Adjust substituents (e.g., introducing electron-withdrawing groups) to enhance affinity, as demonstrated for long-alkyl oxadiazole analogs .

Q. What strategies resolve contradictions in antioxidant activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions. For example, DPPH radical scavenging results may vary due to solvent polarity (methanol vs. DMSO) or incubation time. Standardize protocols using IC₅₀ values and cross-validate with ORAC (Oxygen Radical Absorbance Capacity) assays. Recent studies on 5-aryl-oxadiazoles highlight solvent-dependent antioxidant efficacy, with polar solvents enhancing activity by 20–30% .

Q. How can solubility challenges of this compound be addressed for in vivo studies?

- Methodological Answer : Use prodrug strategies (e.g., phosphate esters) or nanoformulations (liposomes, PLGA nanoparticles). For hydrophobic oxadiazoles, PEGylation improves aqueous solubility by 5–10-fold without compromising bioactivity. Solubility parameters (logP ~2.2) can be optimized via substituent modification, as seen in 5-(pyridinyl)-oxadiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.